4-(piperidin-1-yl)-N-propylbenzamide
Description
4-(Piperidin-1-yl)-N-propylbenzamide is a benzamide derivative featuring a piperidine ring attached to the benzene core at the 4-position and an N-propyl substituent on the amide nitrogen. The piperidine moiety contributes to conformational flexibility and basicity, while the N-propyl group may influence lipophilicity and metabolic stability. Although direct data on this compound are absent in the provided evidence, structural analogs (e.g., N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide) suggest that such derivatives are synthesized via nucleophilic acyl substitutions or condensation reactions, often involving piperidine intermediates .
Properties
IUPAC Name |
4-piperidin-1-yl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-10-16-15(18)13-6-8-14(9-7-13)17-11-4-3-5-12-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORSZRRJHLHYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(piperidin-1-yl)-N-propylbenzamide typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Attachment of Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Formation of Benzamide Structure: The benzamide structure is formed by reacting the piperidine derivative with benzoyl chloride in the presence of a base.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
4-(Piperidin-1-yl)-N-propylbenzamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Piperidin-1-yl)-N-propylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(piperidin-1-yl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Differences and Implications
- The phenoxy and methylpiperazine groups in ’s compound may improve receptor affinity (e.g., serotonin or dopamine receptors) but introduce metabolic vulnerabilities (e.g., oxidation of the phenoxy group). Halogenated or fluorinated groups (e.g., in ) boost lipophilicity, favoring blood-brain barrier penetration but risking toxicity.
Synthetic Efficiency :
Notes and Limitations
Evidence Gaps : Direct data on 4-(piperidin-1-yl)-N-propylbenzamide are absent; comparisons rely on structural analogs.
Synthesis Variability : Yields and conditions for similar compounds differ significantly (e.g., 26–79.9% ), emphasizing the need for optimized protocols.
Pharmacological Data : Biological activity predictions are speculative, requiring experimental validation.
Structural Complexity : Substituents like fluorinated groups ( ) introduce synthetic challenges but may offer unique therapeutic advantages.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
